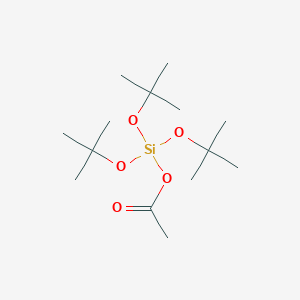
盐酸非索辛
描述
非索洛辛盐酸盐是一种小分子药物,可作为肾上腺素受体α-1的拮抗剂。 它最初由雅培制药公司开发,用于治疗良性前列腺增生,这是一种常见于中年和老年男性的疾病 。 该化合物的分子式为C30H29N5O4S · HCl,分子量为592.11 g/mol .
科学研究应用
非索洛辛盐酸盐有几个科学研究应用,包括:
化学: 用作研究肾上腺素受体拮抗剂的参考化合物。
生物学: 研究其对各种生物系统中肾上腺素受体的影响。
医学: 探索其在治疗良性前列腺增生和其他泌尿生殖系统疾病中的潜在治疗应用。
作用机制
非索洛辛盐酸盐通过拮抗肾上腺素受体α-1(特别是α-1A和α-1D亚型)发挥作用。这导致前列腺和膀胱颈平滑肌松弛,从而缓解良性前列腺增生的症状。 分子靶标包括肾上腺素受体,涉及的途径与抑制肾上腺素信号传导有关 .
生化分析
Biochemical Properties
Fiduxosin Hydrochloride is known to interact with the ADRA1 receptor . This receptor is a type of adrenergic receptor, which plays a crucial role in the biochemical reactions involving catecholamines like adrenaline and noradrenaline . As an antagonist, Fiduxosin Hydrochloride binds to the ADRA1 receptor and inhibits its activity .
Cellular Effects
In the context of cellular effects, Fiduxosin Hydrochloride has been studied for its potential effects on cancer cells. It has been suggested that it may be able to overcome multidrug resistance (MDR) and sensitize high drug efflux cancer cells (HDECCs) to chemotherapeutic drugs . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fiduxosin Hydrochloride primarily involves its antagonistic action on the ADRA1 receptor . By binding to this receptor, it inhibits the receptor’s activity, which can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In a study conducted on healthy elderly male subjects, Fiduxosin Hydrochloride was found to have dose-independent and time-invariant pharmacokinetics over a dose range of 30-120 mg/day under fasting conditions . This suggests that the effects of Fiduxosin Hydrochloride remain stable over time in laboratory settings .
Dosage Effects in Animal Models
In a study conducted on conscious dogs, Fiduxosin Hydrochloride was found to cause dose- and time-dependent blockade of intraurethral pressure (IUP) and mean arterial pressure (MAP) responses . This suggests that the effects of Fiduxosin Hydrochloride can vary with different dosages in animal models .
Metabolic Pathways
The specific metabolic pathways that Fiduxosin Hydrochloride is involved in are not clearly defined in the available literature. As an antagonist of the ADRA1 receptor, it is likely to be involved in pathways related to the function of this receptor .
Transport and Distribution
The specific transport and distribution mechanisms of Fiduxosin Hydrochloride within cells and tissues are not clearly defined in the available literature. Given its molecular properties, it is likely to be transported and distributed in a manner similar to other small molecule drugs .
Subcellular Localization
The subcellular localization of Fiduxosin Hydrochloride is not clearly defined in the available literature. As an antagonist of the ADRA1 receptor, it is likely to be localized in areas of the cell where this receptor is present .
准备方法
合成路线和反应条件
非索洛辛盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
吡嗪并[2’,3’4,5]噻吩并[3,2-d]嘧啶核心形成: 这涉及在受控条件下使适当的前体环化。
丁基侧链的引入: 丁基侧链通过一系列取代反应引入。
甲氧基化: 甲氧基通过甲氧基化反应添加到苯并吡喃环上。
盐酸盐的形成: 最后一步是通过用盐酸处理将游离碱转化为其盐酸盐.
工业生产方法
非索洛辛盐酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
非索洛辛盐酸盐会发生几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。
还原: 还原反应可以改变官能团,导致不同的衍生物。
常用的试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应.
形成的主要产物
相似化合物的比较
类似化合物
坦索罗辛: 另一种用于类似治疗目的的α-1肾上腺素受体拮抗剂。
阿夫唑嗪: 具有类似作用机制但药代动力学特性不同的化合物。
西洛多辛: 以对α-1A肾上腺素受体的高选择性而闻名.
独特之处
非索洛辛盐酸盐以其对α-1A和α-1D肾上腺素受体的高选择性而独树一帜,与其他α-1拮抗剂相比,其与血压相关的副作用更少。 这种选择性使其在治疗泌尿生殖系统疾病方面特别有效,而心血管作用最小 .
属性
IUPAC Name |
5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMGRPQOZABPO-GZJHNZOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049013 | |
| Record name | Fiduxosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208992-74-9 | |
| Record name | Fiduxosin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208992749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fiduxosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fiduxosin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIDUXOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV23L1N89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)








